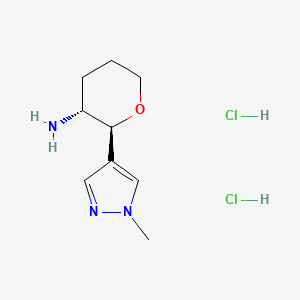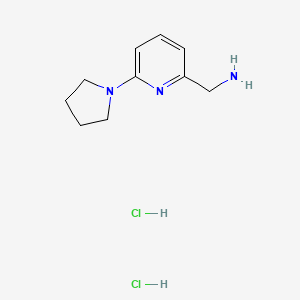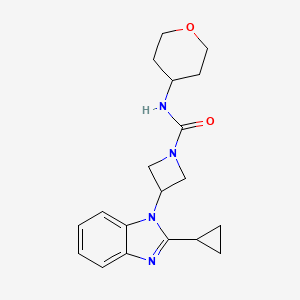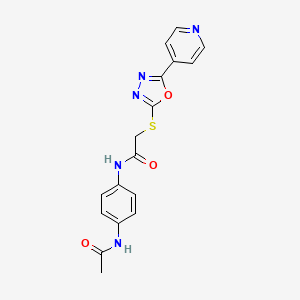![molecular formula C15H14N2O2S B2929253 N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide CAS No. 1311588-74-5](/img/structure/B2929253.png)
N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide, also known as CTB or Compound 14, is a small molecule inhibitor that has shown promising results in various scientific research studies.
Scientific Research Applications
N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast and prostate cancer. N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide has also been shown to inhibit the activity of certain enzymes that are involved in inflammatory processes, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide exerts its inhibitory effects by binding to a specific site on the target protein, thereby preventing its activity. The target protein for N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide is still under investigation, but it is believed to be involved in various cellular processes such as cell growth and survival.
Biochemical and Physiological Effects
N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce the production of inflammatory cytokines, thereby reducing inflammation in the body. N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide has a low toxicity profile and has not shown any significant adverse effects in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide is its potency and specificity towards its target protein, making it an ideal candidate for further scientific research studies. However, the synthesis of N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide is complex and requires multiple steps, making it difficult to produce in large quantities. Additionally, the target protein for N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide is still under investigation, which limits its potential applications.
Future Directions
There are several future directions for N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide research, including the identification of its target protein and the development of more efficient synthesis methods. N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide could also be further studied for its potential therapeutic applications in other diseases such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide derivatives could lead to the discovery of more potent and specific inhibitors.
In conclusion, N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide is a promising small molecule inhibitor that has shown potential in various scientific research studies. Its synthesis method has been optimized, and its mechanism of action and potential therapeutic applications have been extensively studied. Further research is needed to identify its target protein and develop more efficient synthesis methods, but N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide holds great potential for future scientific research studies.
Synthesis Methods
The synthesis of N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide involves a multi-step process that includes the reaction of oxirane with 2-mercaptobenzothiazole, followed by the reaction of the resulting compound with cyanoacetic acid. The final product is obtained by reacting the intermediate compound with 3-aminopropanenitrile. The synthesis method of N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide has been optimized to increase the yield and purity of the final product.
properties
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c16-8-12(11-5-6-19-9-11)17-15(18)14-7-10-3-1-2-4-13(10)20-14/h1-4,7,11-12H,5-6,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCHHPUHNCICQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)C2=CC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride](/img/structure/B2929173.png)



![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2929180.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2929184.png)

![N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2929189.png)

![1-[(2,3-Dichlorophenyl)carbonyl]piperidine](/img/structure/B2929192.png)

